![molecular formula C22H26N4O5S2 B2367060 6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 534553-94-1](/img/structure/B2367060.png)
6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a bicyclic structure containing sulfur and nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the stereochemistry of the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of this compound show promising in vitro antimicrobial activities. For instance, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized related tetrahydropyridothienopyrimidinone derivatives and evaluated their antimicrobial effectiveness (Bakhite, Abdel-rahman, & Al-Taifi, 2004). Similarly, Kolisnyk et al. (2015) developed novel derivatives that exhibited more effective antimicrobial activity than reference drugs against certain bacterial strains (Kolisnyk et al., 2015).
Synthesis and Characterization
The compound and its analogs have been the focus of synthesis and characterization studies. Doshi et al. (2015) synthesized analogs and characterized them using various analytical techniques, assessing their antibacterial activity (Doshi et al., 2015). Another study by Bakhite, Al‐Sehemi, and Yamada (2005) prepared and characterized related compounds for further synthetic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential in Cancer Research
The compound's derivatives have been explored for potential anticancer applications. Rao, Rao, and Prasad (2018) synthesized derivatives and evaluated their anticancer activity, showing promising results (Rao, Rao, & Prasad, 2018).
Applications in Tuberculosis Research
In the context of tuberculosis research, Samala et al. (2014) designed derivatives as inhibitors for Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity (Samala et al., 2014).
Use in Synthesizing Novel Compounds
The compound has been used as a base for synthesizing various novel compounds with potential biological activities. Youssef, Azab, and Youssef (2012) used it to synthesize isothiazolopyridines and related compounds, exploring their biological activities (Youssef, Azab, & Youssef, 2012).
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-14(27)25-12-9-17-18(13-25)32-22(19(17)21(29)23-2)24-20(28)15-5-7-16(8-6-15)33(30,31)26-10-3-4-11-26/h5-8H,3-4,9-13H2,1-2H3,(H,23,29)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLOMODUVYZNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

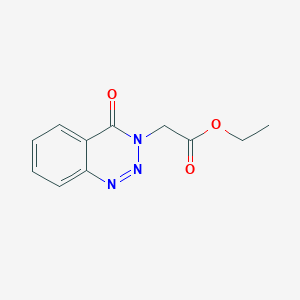
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
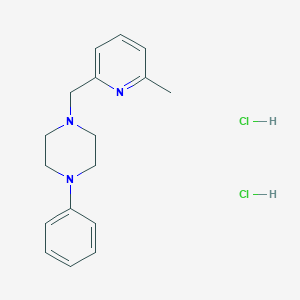
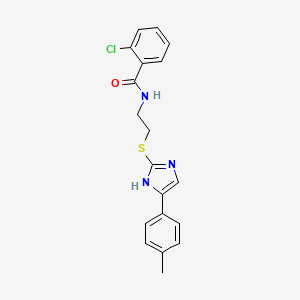
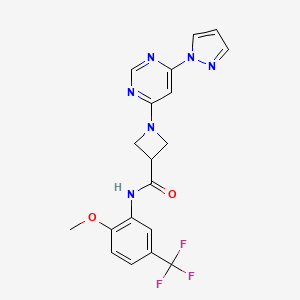
![1-[(4-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2366984.png)
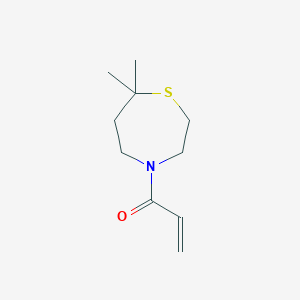
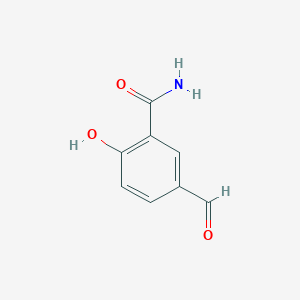
![Ethyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2366991.png)
![2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2366992.png)
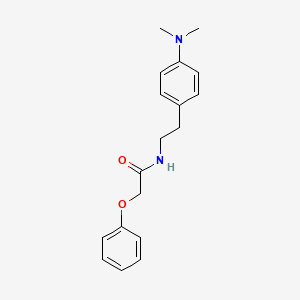
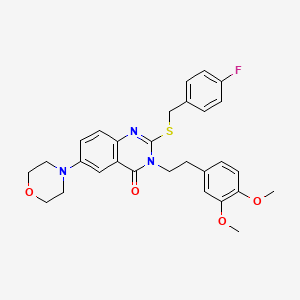
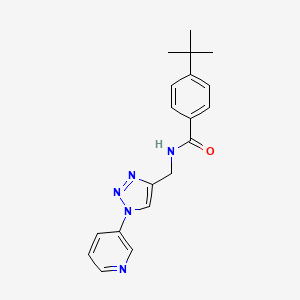
![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)